2,2'-(Naphthalene-1,4-diyl)dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde is an organic compound with the molecular formula C24H16O2. It is characterized by the presence of two benzaldehyde groups attached to a naphthalene core. This compound is often used in chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde typically involves the reaction of naphthalene-1,4-dicarboxaldehyde with benzaldehyde under specific conditions. One common method includes the use of a catalyst such as tetrafluoroboric acid (HBF4) and a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures, often around -60°C, to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2,2’-(Naphthalene-1,4-diyl)dibenzoic acid.
Reduction: Formation of 2,2’-(Naphthalene-1,4-diyl)dibenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde involves its reactivity with various chemical reagents. The aldehyde groups are highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate or a starting material for the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Similar in structure but with a diphenylethene core instead of a naphthalene core.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Contains an ethyne linkage instead of a naphthalene core.
Uniqueness
2,2’-(Naphthalene-1,4-diyl)dibenzaldehyde is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications where the naphthalene core’s rigidity and planarity are advantageous.
Properties
Molecular Formula |
C24H16O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[4-(2-formylphenyl)naphthalen-1-yl]benzaldehyde |
InChI |
InChI=1S/C24H16O2/c25-15-17-7-1-3-9-19(17)23-13-14-24(22-12-6-5-11-21(22)23)20-10-4-2-8-18(20)16-26/h1-16H |
InChI Key |
PJQPYTKIOSMIGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C3=CC=CC=C32)C4=CC=CC=C4C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.